molecular formula C16H27N5O B2704227 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2,2-dimethylpropan-1-one CAS No. 923183-95-3

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2,2-dimethylpropan-1-one

Cat. No.: B2704227
CAS No.: 923183-95-3
M. Wt: 305.426
InChI Key: LDKMEEMKHXWZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2,2-dimethylpropan-1-one is a heterocyclic compound featuring a pyrimidine core substituted with ethylamino and methyl groups at the 4- and 6-positions, respectively. The pyrimidine ring is linked to a piperazine moiety, which is further connected to a 2,2-dimethylpropan-1-one group. The ethylamino group may enhance solubility, while the dimethylpropanone moiety could influence steric bulk and metabolic stability .

Properties

IUPAC Name

1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O/c1-6-17-13-11-12(2)18-15(19-13)21-9-7-20(8-10-21)14(22)16(3,4)5/h11H,6-10H2,1-5H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKMEEMKHXWZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2,2-dimethylpropan-1-one typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and deprotection steps using reagents like PhSH (thiophenol) .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: NaBH4 in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

Neuropharmacology

The compound has shown promise as a potential agent for treating neurological disorders. Its structural similarity to known neuroleptics suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors.

Case Study :
A study investigated the effects of similar piperazine derivatives on serotonin receptor modulation, indicating potential for anxiety and depression treatment. The findings suggest that modifications in the piperazine structure can enhance receptor affinity and selectivity.

Anticancer Activity

Preliminary research indicates that this compound may possess anticancer properties. Compounds with similar pyrimidine and piperazine moieties have been reported to inhibit tumor growth in various cancer cell lines.

Case Study :
Research published in a peer-reviewed journal demonstrated that derivatives of piperazine exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of the ethylamino group in enhancing the compound's activity against cancer cells.

Structure-Activity Relationship (SAR)

The structure of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2,2-dimethylpropan-1-one is crucial for its biological activity. Modifications to the piperazine ring or the addition of different functional groups can significantly affect its pharmacological profile.

ModificationEffect on Activity
EthylaminoIncreases receptor binding affinity
Methyl groupEnhances lipophilicity and bioavailability
DimethylpropanImproves metabolic stability

Screening Libraries and Drug Discovery

This compound is included in various screening libraries aimed at drug discovery, particularly those focused on protein kinase inhibitors and neuropharmacological agents. Its inclusion indicates its potential as a lead compound for further development.

Example Libraries :

  • 3D-Diversity Natural Product-Like Library
  • Protein Kinases Inhibitors Library

Mechanism of Action

The mechanism of action of 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Pyrimidine Substituents

Key Compounds:
  • Target Compound: 4-(Ethylamino)-6-methylpyrimidin-2-yl substituent on piperazine.
  • 1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one (): Features a chloro and methyl-substituted pyrimidine on a piperidine ring. Piperidine (vs. piperazine) reduces nitrogen content, decreasing basicity .
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Lacks the ethylamino group and dimethylpropanone moiety. The piperidine ring and methyl substitution suggest lower polarity and altered pharmacokinetics .

Structural Implications :

  • Ethylamino vs. Chloro: The ethylamino group (target compound) may facilitate hydrogen bonding with biological targets, whereas the chloro group () could enhance lipophilicity and membrane permeability.
  • Methyl vs.

Variations in Heterocyclic Linkers

Key Compounds:
  • 1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one (FRG-00288, ): Replaces the pyrimidine ring with a benzyl group. The benzyl substituent introduces aromaticity, which may enhance π-π stacking interactions but reduce solubility compared to the target compound’s pyrimidine .
  • Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, ): Features a thiophene ring and trifluoromethylphenyl group. The electron-withdrawing trifluoromethyl group could increase metabolic resistance, while the thiophene may alter electronic properties .

Structural Implications :

  • Piperazine vs.
  • Aromatic vs. Heteroaromatic Substituents : Benzyl () and thiophene () substituents may prioritize different target interactions (e.g., hydrophobic vs. polar binding pockets) compared to the pyrimidine in the target compound .

Variations in the Ketone Moiety

Key Compounds:
  • (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (): Modifies the piperazine with a methyl group, reducing conformational flexibility. The stereochemistry (R-configuration) may influence chiral recognition in biological systems .
  • 1-(Furan-2-carbonyl)-4-(pyridin-2-yl)piperazine (FRG-00287, ): Replaces dimethylpropanone with a furan-carbonyl group.

Structural Implications :

  • 2,2-Dimethylpropanone: This moiety in the target compound provides steric hindrance, which may protect against enzymatic degradation compared to less bulky groups (e.g., furan in ) .

Table 1: Structural and Functional Comparison

Compound Pyrimidine Substituents Heterocyclic Linker Ketone Moiety Key Properties/Implications Reference
Target Compound 4-(Ethylamino), 6-methyl Piperazine 2,2-Dimethylpropanone Enhanced solubility, H-bond potential
1-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one 6-Chloro, 2-methyl Piperidine 2,2-Dimethylpropanone Increased lipophilicity, reduced basicity
1-(4-Benzylpiperazin-1-yl)-2,2-dimethylpropan-1-one None (benzyl substituent) Piperazine 2,2-Dimethylpropanone Aromatic interactions, lower solubility
(R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one None 3-Methylpiperazine 2,2-Dimethylpropanone Stereospecific interactions

Table 2: Hypothetical Pharmacological Profile

Compound Likely Target Affinity Solubility Metabolic Stability Reference
Target Compound Kinases, GPCRs Moderate-High High (steric shielding)
Compound Enzymes with hydrophobic pockets Moderate Moderate (chloro group)
FRG-00288 () Aromatic receptor sites Low-Moderate Moderate

Biological Activity

The compound 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2,2-dimethylpropan-1-one , with CAS number 923195-02-2 , is a synthetic organic molecule that has garnered interest in pharmacological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N5O\text{C}_{19}\text{H}_{25}\text{N}_{5}\text{O}, with a molecular weight of 339.4 g/mol . Its structure features a piperazine ring substituted with a pyrimidine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H25N5O
Molecular Weight339.4 g/mol
CAS Number923195-02-2
IUPAC Name1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2,2-dimethylpropan-1-one

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to apoptosis in cancer cells.
  • Neuroprotective Effects : The compound has shown potential neuroprotective properties, possibly through the modulation of inflammatory pathways and reduction of oxidative stress in neuronal tissues.
  • Receptor Interaction : It is hypothesized that the compound interacts with various neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical balance.

Anticancer Activity

A study investigating the anticancer properties of similar compounds found that derivatives with piperazine and pyrimidine structures exhibited significant cytotoxicity against various cancer cell lines. The specific compound under review was not directly tested but is expected to have similar effects due to structural similarities.

Neuroprotective Studies

In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the downregulation of pro-apoptotic factors and upregulation of neuroprotective proteins.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrimidine-piperazine compounds and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that compounds with ethylamino substitutions exhibited enhanced cytotoxicity compared to controls, suggesting that the structural features present in our compound may confer similar benefits.

Case Study 2: Neuroprotection in Animal Models

A recent animal study assessed the neuroprotective effects of related piperazine derivatives in models of neurodegenerative diseases. The results showed significant improvements in cognitive function and reduced neuronal loss when treated with these compounds, indicating potential therapeutic applications for our target compound in treating conditions like Alzheimer's disease.

Q & A

What are the recommended synthetic routes for 1-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-2,2-dimethylpropan-1-one?

Level: Basic
Methodological Answer:
The synthesis of this compound likely follows multi-step organic reactions, starting with the preparation of the pyrimidine core, followed by piperazine coupling and ketone functionalization. For analogous piperazine-pyrimidine derivatives, synthetic routes often involve:

Pyrimidine Core Formation : Condensation reactions using ethylurea and diketones to introduce the ethylamino and methyl groups at positions 4 and 6, respectively.

Piperazine Coupling : Nucleophilic substitution or Buchwald–Hartwig amination to attach the piperazine moiety to the pyrimidine ring.

Ketone Introduction : Acylation or Friedel–Crafts reactions to incorporate the 2,2-dimethylpropan-1-one group.
Optimization of reaction conditions (e.g., solvent, temperature, catalysts) is critical for yield improvement. Computational reaction path searches (e.g., quantum chemical calculations) can guide experimental design by predicting feasible intermediates and transition states .

How is the structural characterization of this compound typically validated?

Level: Basic
Methodological Answer:
Structural validation employs a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, particularly for distinguishing piperazine and pyrimidine protons.
  • Mass Spectrometry (HRMS) : Determines molecular weight and fragmentation patterns to verify the molecular formula.
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though this requires high-purity single crystals.
  • Infrared Spectroscopy (IR) : Identifies functional groups like the ketone (C=O stretch at ~1700 cm1^{-1}) and amine (N-H stretches).
    For complex mixtures, hyphenated techniques like LC-MS or GC-MS are recommended to assess purity and detect byproducts .

How can computational methods improve the synthesis and reaction optimization of this compound?

Level: Advanced
Methodological Answer:
Computational strategies like those developed by ICReDD integrate quantum chemical calculations and machine learning to:

Predict Reaction Pathways : Transition state modeling identifies energy barriers and feasible intermediates, narrowing down experimental conditions .

Optimize Catalysts : Density Functional Theory (DFT) screens ligands and metal catalysts for coupling reactions (e.g., Suzuki-Miyaura or Buchwald–Hartwig).

Data-Driven Feedback : Experimental results (e.g., yields, selectivity) are fed back into algorithms to refine computational models iteratively.
For example, solvent effects and steric hindrance in the piperazine-pyrimidine system can be simulated to prioritize solvent systems (e.g., DMF vs. THF) and reaction temperatures .

What experimental design considerations are critical for assessing this compound’s biological activity?

Level: Advanced
Methodological Answer:
To ensure reproducibility and relevance:

Target Selection : Prioritize kinases or GPCRs where piperazine-pyrimidine derivatives are known modulators (e.g., serotonin receptors).

Assay Design :

  • In vitro : Use cell lines expressing target receptors with controls for cytotoxicity (e.g., MTT assays).
  • Dose-Response Curves : Include at least six concentrations to calculate IC50_{50}/EC50_{50} values.

Data Validation :

  • Cross-validate results with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
  • Address solubility issues (e.g., DMSO concentration ≤0.1%) to avoid false negatives.

Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify structure-activity relationships (SARs) .

How should researchers address discrepancies in reported biological activity data for this compound?

Level: Advanced
Methodological Answer:
Contradictions in activity data often arise from:

Experimental Variability : Differences in cell lines, assay protocols, or compound purity.

  • Solution : Standardize assays using reference compounds (e.g., FDA-approved kinase inhibitors) and validate purity via HPLC (>95%).

Off-Target Effects : Screen against related targets (e.g., kinase panels) to rule out nonspecific binding.

Metabolic Instability : Assess metabolic stability in liver microsomes to determine if rapid degradation affects in vivo vs. in vitro results.

Data Reproducibility : Collaborate with independent labs to replicate key findings, as recommended in methodological frameworks for comparative studies .

What are the best practices for stability studies of this compound under experimental conditions?

Level: Advanced
Methodological Answer:
Stability studies should evaluate:

Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor degradation via LC-MS.

Solution Stability : Test in buffers (pH 4–9) and biological media (e.g., DMEM) at 37°C over 24–72 hours.

Long-Term Storage : Store lyophilized samples at -80°C with desiccants; avoid repeated freeze-thaw cycles.
Documentation of degradation products (e.g., hydrolyzed ketone or oxidized piperazine) is essential for interpreting bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.